molecular formula C9H6N2O3 B14882204 6-(Furan-3-yl)pyrimidine-4-carboxylic acid

6-(Furan-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B14882204
M. Wt: 190.16 g/mol
InChI Key: DCHCQSRFCFFGKL-UHFFFAOYSA-N
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Description

6-(Furan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both furan and pyrimidine rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-3-yl)pyrimidine-4-carboxylic acid typically involves the condensation of furan derivatives with pyrimidine precursors. One common method is the cyclization of a furan-3-yl-substituted nitrile with a suitable pyrimidine derivative under acidic or basic conditions. The reaction conditions often require the use of solvents such as tetrahydrofuran or dimethylformamide, and catalysts like palladium or nickel complexes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(Furan-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Both the furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted furan and pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

6-(Furan-3-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Furan-3-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules is crucial for its activity.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Another furan derivative with similar chemical properties but different biological activities.

    Pyrimidine-4-carboxylic acid: A pyrimidine derivative with distinct chemical reactivity and applications.

    6-(Thiophen-3-yl)pyrimidine-4-carboxylic acid: A sulfur analog with potentially different electronic properties and reactivity.

Uniqueness: 6-(Furan-3-yl)pyrimidine-4-carboxylic acid is unique due to the combination of the furan and pyrimidine rings, which imparts distinct electronic and steric properties. This combination allows for versatile chemical reactivity and a broad range of applications in various fields of research.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

6-(furan-3-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-3-7(10-5-11-8)6-1-2-14-4-6/h1-5H,(H,12,13)

InChI Key

DCHCQSRFCFFGKL-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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